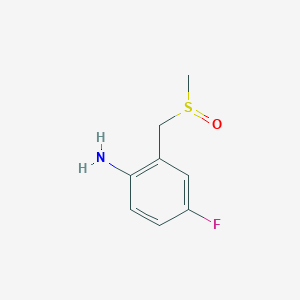

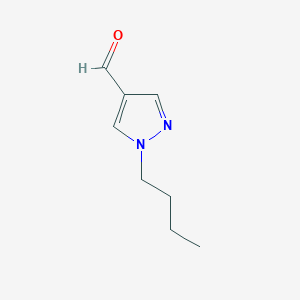

2-(tert-Butylcarbonylamino)-6-chlorphenylboronsäure

Übersicht

Beschreibung

The compound “2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in a variety of chemical and biological applications .

Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. One of the most well-known reactions is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese von entscheidender Bedeutung sind . Die Boronsäuregruppe reagiert in Gegenwart eines Palladiumkatalysators mit Aryl- oder Vinylhalogeniden, wodurch der Aufbau komplexer Moleküle für die Pharmakologie und Materialwissenschaften ermöglicht wird.

Organische Synthese von Aminosäuren

Die tert-Butylcarbonyl (Boc)-Gruppe ist eine gängige Schutzgruppe für Aminosäuren in der Peptidsynthese . Diese Verbindung mit ihrer Boc-geschützten Aminogruppe kann zur selektiven Einführung von Aminosäureresten während der Synthese von Peptiden und Proteinen verwendet werden.

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The mode of action of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an organic halide . In the transmetalation step, the organoboron compound, in this case, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid participates, is a key biochemical pathway in synthetic chemistry . The reaction allows the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The downstream effects of this reaction include the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The result of the action of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors . On a molecular level, the compound’s action results in the transfer of its organic group to a palladium catalyst .

Action Environment

The action, efficacy, and stability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the presence of other reactants (such as organic halides) . The compound’s stability could also be affected by factors such as exposure to light, heat, and moisture.

Vorteile Und Einschränkungen Für Laborexperimente

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Additionally, it is capable of forming stable complexes with a wide range of substrates, allowing it to be used in a variety of applications. However, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid also has several limitations. It is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it can be toxic when used in large quantities.

Zukünftige Richtungen

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid has a wide range of potential applications in biochemistry, biophysics, and drug delivery. It has been used in the study of enzyme kinetics and drug delivery systems, and has been used to study the effects of carbohydrate binding on cellular processes. Additionally, it has potential applications in the development of new drugs and the study of boronate esterification. In the future, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid could be used to develop more efficient and effective drug delivery systems, as well as new drugs and treatments. Additionally, it could be used to study the effects of boronate esterification on the activity of enzymes, and to study the effects of carbohydrate binding on cellular processes.

Eigenschaften

IUPAC Name |

[2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIKRUJDDBTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

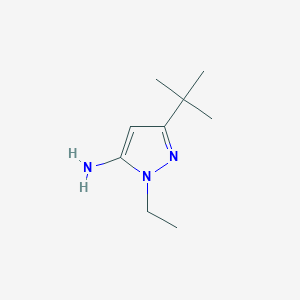

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)

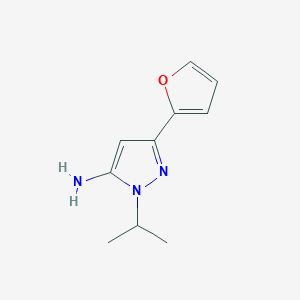

![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)